Methyl octanoate is a saturated fatty acid methyl ester (FAME) naturally found in various plants and fruits, including Vangueria infausta [], Schinus molle [], and pineapples []. It is a colorless liquid with a fruity odor, classified as an ester due to its functional group. In scientific research, methyl octanoate serves as a model compound for biofuel studies [, ], a substrate for enzymatic reactions [, ], a component of artificial food flavorings [], and a pheromone component in some insects [, , ].
Methyl octanoate can be synthesized through several methods, with the most common being the direct esterification of octanoic acid with methanol. This reaction typically requires an acid catalyst to enhance the reaction rate. The general reaction scheme can be represented as follows:
In addition to direct esterification, methyl octanoate can also be synthesized through transesterification processes involving triglycerides or other fatty acids .
The presence of the ester functional group contributes to its chemical reactivity and solubility properties.
Methyl octanoate participates in various chemical reactions typical of esters, including hydrolysis, transesterification, and oxidation.
These reactions are crucial for its applications in flavoring agents and biodiesel production.
The mechanism of action for methyl octanoate primarily involves its role as an ester in biochemical processes. Upon hydrolysis, it releases fatty acids which can be utilized in metabolic pathways for energy production or biosynthesis of complex lipids.
The efficiency of these processes is influenced by factors such as temperature, pH, and enzyme concentration .
Methyl octanoate finds applications across various fields:
Methyl octanoate is formally classified as a fatty acid methyl ester resulting from the condensation of octanoic acid (caprylic acid) with methanol [7]. Its systematic IUPAC designation is methyl octanoate, with alternative nomenclature including methyl caprylate and octanoic acid methyl ester [1] [3]. The compound's molecular architecture consists of a linear aliphatic chain (CH₃(CH₂)₆–) terminated by the ester functional group (–COOCH₃), creating distinct hydrophobic and hydrophilic regions that govern its chemical behavior.
Molecular Specifications:
The ester functionality enables characteristic reactions including hydrolysis (reversion to methanol and octanoic acid under aqueous acidic or alkaline conditions), transesterification (alcohol interchange), and reduction [3] [8]. Its hydrocarbon backbone imparts significant hydrophobicity, evidenced by low water solubility (0.0644 mg/mL at 20°C) and moderate lipophilicity (predicted logP = 3.54) [1] [3]. The compound typically presents as a colorless to pale yellow oily liquid with a density of approximately 0.878 g/cm³ at 20°C [9].
Table 1: Systematic Classification and Common Synonyms of Methyl Octanoate
Classification Category | Designation | |
---|---|---|
IUPAC Name | Methyl octanoate | |
CAS Registry Number | 111-11-5 | |
Common Synonyms | Methyl caprylate; Caprylic acid methyl ester; Octanoic acid methyl ester; Methyl n-octanoate; Uniphat A20 | [1] [3] |
Chemical Family | Fatty acid methyl esters (FAME) | |
Molecular Framework | Aliphatic acyclic compound |
Spectral characterization reveals distinct infrared absorption bands at approximately 1740 cm⁻¹ (C=O stretch), 1170–1200 cm⁻¹ (C–O stretch), and fingerprint regions consistent with methylene-rich alkyl chains [1]. Nuclear magnetic resonance (NMR) spectra display characteristic signals including a triplet at ~0.88 ppm (terminal CH₃), a singlet at ~3.60 ppm (ester–OCH₃), and a multiplet at ~2.28 ppm (–CH₂–C=O) [1].
Methyl octanoate occurs naturally as a secondary metabolite in various biological systems. It is notably produced by Saccharomyces cerevisiae (brewer's yeast) during fermentation, where it contributes to the organoleptic profile of fermented beverages [1]. The compound has been identified as a volatile aroma component in persimmon wine and various dairy products, imparting fruity, wine-like, or citrus notes [9] [10]. Its presence has also been documented in fruits such as peaches and pineapples, where it contributes to their characteristic fragrance profiles .
Biosynthetic Pathways:
Table 2: Physicochemical Properties Relevant to Natural Occurrence
Property | Value | Significance in Biological Systems | |
---|---|---|---|
Water Solubility | 0.0644 mg/mL at 20°C | Limited aqueous solubility promotes partitioning into lipid phases | |
Boiling Point | 192–195°C | Volatility facilitates aroma perception | |
Odor Threshold | Not determined | Contributes to flavor profiles at low concentrations | |
Odor Profile | Fruity, winey, orange-like | Critical for ecological signaling (e.g., pollinator attraction) | [3] |
Biological Half-life | Variable | Subject to enzymatic hydrolysis by esterases |
In yeast metabolism, methyl octanoate biosynthesis correlates with lipid turnover and serves potential ecological functions—it exhibits antimicrobial properties that may provide competitive advantages against other microorganisms [1] [10]. The compound's volatility facilitates its role as a semiochemical in plant-insect interactions, while its presence in mammalian milk suggests potential signaling functions in developmental biology.
The scientific documentation of methyl octanoate dates to early 20th-century chemical studies, with its first industrial applications emerging in the 1930s as a flavor and fragrance ingredient. The compound received FEMA (Flavor and Extract Manufacturers Association) designation 2728, affirming its Generally Recognized As Safe (GRAS) status for use in foods [3] .
Industrial Production Evolution:
Academic research initially focused on methyl octanoate as a model compound for studying esterification kinetics and phase behavior. Landmark studies in the 1970s established its thermodynamic properties, vapor-liquid equilibria, and reaction kinetics, providing fundamental data for chemical engineering design processes. The 1990s saw expanded interest in its biological roles, particularly in yeast metabolism and insect semiochemistry [1] [10].
Table 3: Historical Milestones in Methyl Octanoate Research and Applications
Time Period | Key Developments | Research Focus Areas | |
---|---|---|---|
Pre-1950 | Isolation from natural sources; Early synthetic methods | Chemical characterization; Flavor applications | |
1950–1970 | Industrial production optimization; Thermodynamic studies | Reaction engineering; Physical property determination | |
1980–2000 | Biosynthetic pathway elucidation; Analytical detection | Microbial metabolism; Gas chromatography standards | |
2000–Present | Biodiesel surrogate studies; Green synthesis methods | Combustion kinetics; Sustainable production | [3] [6] |
The 21st century has witnessed a significant research pivot toward energy applications, with methyl octanoate serving as a surrogate molecule for biodiesel combustion studies. Its well-defined structure and representative properties make it an ideal model for computational simulations of ignition delay, soot formation, and oxidation kinetics in diesel engines [3] [6]. Global market analyses now project significant growth (CAGR of 6.5–7.5% through 2033) driven by demand across flavor/fragrance, agricultural chemicals, and biodiesel sectors [4] [6]. Academic publications have correspondingly shifted toward sustainable production methodologies and novel applications in pharmaceuticals and agrochemistry, reflecting evolving industrial priorities and environmental considerations.
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